methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common method involves the thermolysis of alkyl 1,5-diaryl-4-methyl-2,3,6-trioxo-1,2,3,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-4-carboxylates . This process requires precise control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems could also enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like THF (tetrahydrofuran), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and thiazole carboxylates. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-4-12-33-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)34-22(19)24(30)28(20)26-27-14(2)23(35-26)25(31)32-3/h5-11,13,20H,4,12H2,1-3H3 |
InChI Key |
IMDZCQITZKOEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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